Apatinib-d8 Hydrochloride
Description
Significance of Isotopic Labeling in Drug Discovery and Development
Isotopic labeling is a powerful technique that involves the incorporation of isotopes into a molecule to trace its journey and fate within a biological system. sciencescholar.us This method provides invaluable, high-precision data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for developing safe and effective pharmaceuticals. sciencescholar.usscience.govbioanalysis-zone.com
Stable isotope labeling is a cornerstone of modern drug metabolism studies. anjiechem.com By replacing atoms in a drug molecule with their heavier, stable isotopes, researchers can use sensitive analytical techniques like mass spectrometry to distinguish the drug and its metabolites from endogenous substances in complex biological samples like plasma or tissue. caymanchem.comanjiechem.com This allows for a clear understanding of metabolic pathways, bioavailability, and potential drug-drug interactions. anjiechem.com
At the heart of deuteration's utility in modifying drug properties is the Deuterium (B1214612) Kinetic Isotope Effect (DKIE). nih.gov Deuterium, containing a proton and a neutron, is twice as heavy as protium (B1232500) (the most common hydrogen isotope). ejbps.com This mass difference results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. ptfarm.plnih.gov
This phenomenon has significant mechanistic implications. If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism—a common occurrence in oxidations by cytochrome P450 (CYP450) enzymes—replacing that hydrogen with deuterium can substantially slow down the reaction rate. cvmh.frwuxiapptec.comresearchgate.net This effect, known as a primary kinetic isotope effect, is a foundational concept exploited by medicinal chemists to enhance a drug's metabolic profile. nih.govwuxiapptec.comlgcstandards.com
Rationale for Deuteration in Pharmaceutical Research
The deliberate incorporation of deuterium into a drug molecule is a strategic approach employed for several key reasons, ranging from improving a drug's behavior in the body to enabling more accurate measurement in laboratory settings.
A major hurdle in drug development is poor metabolic stability, where a promising compound is too rapidly broken down and cleared by the body. cvmh.fr Deuteration provides a powerful tool to address this challenge. By selectively replacing hydrogens at known sites of metabolic attack ("hot spots"), the rate of enzymatic degradation can be reduced, thereby enhancing the molecule's stability. ptfarm.plcvmh.fr
Furthermore, slowing metabolism at one site can sometimes redirect it to alternative pathways, a phenomenon called "metabolic switching" or "metabolic shunting". cvmh.fr This can be advantageous if the primary metabolic route produces toxic or undesirable metabolites, allowing for a potentially safer drug profile. cvmh.fr
Perhaps the most widespread and established application of deuterated compounds in pharmaceutical research is their use as internal standards for bioanalysis. anjiechem.com Quantitative analysis of drugs and their metabolites in biological fluids is fundamental to pharmacokinetic and toxicokinetic studies. bioanalysis-zone.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the standard for this purpose due to their high sensitivity and selectivity. bioanalysis-zone.com
A deuterated version of the drug being analyzed, such as Apatinib-d8 Hydrochloride, serves as the ideal internal standard. lgcstandards.com It is chemically identical to the analyte (the non-deuterated drug) and thus exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to its greater mass, it is easily distinguished from the analyte by the detector. This allows it to accurately correct for any variability or loss during the analytical process, ensuring the generation of highly precise and reliable concentration data.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H24ClN5O |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H/i1D2,2D2,11D2,12D2; |
InChI Key |
YJFMYZMORFXPKW-DBYQDOQESA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Origin of Product |
United States |
Synthesis and Advanced Characterization of Apatinib D8 Hydrochloride
Synthetic Methodologies for Deuterated Apatinib (B926)
The synthesis of Apatinib-d8 hydrochloride involves introducing eight deuterium (B1214612) atoms into the Apatinib structure, specifically on the cyclopentyl ring. lgcstandards.comsynzeal.com This is achieved through multi-step chemical synthesis that utilizes a deuterated precursor.
The targeted introduction of deuterium into the Apatinib molecule necessitates a site-selective method. Analysis of the final compound's name, N-[4-(1-Cyanocyclopentyl-d8)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide, indicates that all eight deuterium atoms are located on the cyclopentyl moiety. caymanchem.comlgcstandards.com This points to a synthetic strategy that does not involve direct hydrogen-deuterium exchange on the final Apatinib molecule, but rather the use of a pre-deuterated building block. resolvemass.ca
The most common and efficient method for this type of synthesis is to use commercially available or custom-synthesized deuterated reagents. nih.govrsc.org The strategy involves preparing a deuterated version of the cyanocyclopentyl precursor, which is then incorporated into the larger molecular structure in the final steps of the synthesis. This ensures the precise and high-level incorporation of deuterium at the desired positions without affecting other parts of the molecule.
The synthesis of Apatinib itself is well-documented and typically involves the amidation reaction between an activated pyridinecarboxylic acid derivative and an aniline (B41778) derivative. google.comgoogle.com To produce the deuterated analog, the standard aniline precursor is replaced with its deuterated version.
Preparation of the Pyridine (B92270) Moiety : The synthesis starts with a 2-halogenated-3-cyanopyridine, which undergoes a substitution reaction with 4-aminomethyl pyridine. google.com The resulting compound is then esterified to produce an intermediate like ethyl N-(pyridin-4-ylmethyl)-2-amino-3-picolinate. google.com
Amidation Reaction : This pyridine-containing intermediate is then reacted with the deuterated precursor, 1-(4-aminophenyl)cyclopentane-d8-carbonitrile, in the presence of a suitable base (e.g., sodium bis(trimethylsilyl)amide or sodium ethoxide) and solvent (e.g., ethylene (B1197577) glycol dimethyl ether or ethanol). google.com This forms the amide bond, linking the two main fragments of the molecule.
Hydrochloride Salt Formation : The resulting Apatinib-d8 free base is then treated with hydrochloric acid to form the final, more stable this compound salt.
Below is a table of the primary precursors involved in the synthesis.
| Compound Name | Role in Synthesis | Molecular Formula (Non-deuterated) |
|---|---|---|
| 1-(4-aminophenyl)cyclopentane-d8-carbonitrile | Key deuterated precursor | C12H6D8N2 |
| Ethyl N-(pyridin-4-ylmethyl)-2-amino-3-picolinate | Pyridine-containing reaction partner | C15H17N3O2 |
| 4-Aminomethyl pyridine | Initial building block for pyridine moiety | C6H8N2 |
| 2-Halogenated-3-cyanopyridine | Initial building block for pyridine moiety | C6H3ClN2 |
Isotopic Purity and Chemical Identity Confirmation
To ensure the suitability of this compound as an internal standard and for research purposes, its chemical identity, isotopic enrichment, and purity must be rigorously confirmed using advanced analytical techniques.
High-resolution mass spectrometry (HRMS) is a critical tool for verifying the successful incorporation of deuterium atoms and quantifying the isotopic purity of the synthesized compound. nih.gov By providing a highly accurate mass measurement, HRMS can distinguish between molecules with very small mass differences, such as those resulting from isotopic labeling.
For this compound, the analysis confirms the mass increase corresponding to the substitution of eight hydrogen atoms (atomic mass ~1.008 amu) with eight deuterium atoms (atomic mass ~2.014 amu). The expected molecular weight for the Apatinib-d8 free base is approximately 405.5 g/mol , compared to 397.5 g/mol for the non-deuterated Apatinib. synzeal.comsimsonpharma.com
HRMS also provides detailed information on the distribution of different isotopologues (molecules that differ only in their isotopic composition). This allows for the precise determination of isotopic purity. Vendor-provided data often specifies a high level of deuterium incorporation.
| Parameter | Specification | Source |
|---|---|---|
| Isotopic Purity | 99.9% (d0 = 0.02%) | lgcstandards.com |
| Deuterated Forms | ≥99% (d1-d8) | caymanchem.combiomol.com |
| Molecular Formula | C24H15D8N5O · HCl | lgcstandards.com |
| Molecular Weight | 441.98 g/mol (Hydrochloride Salt) | lgcstandards.com |
The low percentage of the d0 isotopologue indicates that the vast majority of the molecules contain the desired deuterium labels, making the compound an excellent standard for isotope dilution mass spectrometry. lgcstandards.com
While mass spectrometry confirms that the correct number of deuterium atoms has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm their precise location within the molecule. carlroth.com Both ¹H (proton) and ²H (deuterium) NMR are employed for this purpose. sigmaaldrich.com
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the cyclopentyl ring of non-deuterated Apatinib would be absent or significantly diminished. Conversely, the ²H NMR spectrum would show signals at chemical shifts corresponding to the cyclopentyl positions, confirming that deuteration occurred at the intended site. The integration of the remaining signals in the ¹H NMR spectrum relative to the new signals in the ²H NMR spectrum provides further quantitative evidence of the extent of deuteration at specific sites. Certificates of analysis for commercially available this compound confirm that the NMR data conforms to the expected structure. lgcstandards.com
The chemical purity of the this compound batch, distinct from its isotopic purity, is assessed using chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC). nih.gov HPLC separates the target compound from any unreacted precursors, by-products, or other impurities that may be present after synthesis and purification.
The sample is passed through an HPLC column, and a detector (typically UV-Vis) measures the absorbance at a specific wavelength. The purity is calculated by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.
| Parameter | Specification | Source |
|---|---|---|
| HPLC Purity | >95% | lgcstandards.com |
| HPLC Purity | 98.00% (at 260 nm) | lgcstandards.com |
This analysis ensures that the material is chemically pure and that any quantitative analysis using it as a standard will not be compromised by the presence of other substances. lgcstandards.comlgcstandards.com
Preclinical Pharmacokinetic and Metabolic Research of Deuterated Apatinib
Preclinical Pharmacokinetic Profiling in Animal Models
Preclinical pharmacokinetic (PK) studies in animal models such as rats and mice are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. These studies help predict human pharmacokinetics and establish a compound's in vivo behavior. nih.govresearchgate.net
ADME studies for non-deuterated Apatinib (B926) have established its pharmacokinetic profile.
Absorption: Following oral administration, Apatinib is absorbed with the time to maximum plasma concentration (Tmax) observed at approximately 4 hours in humans. [From initial search]
Distribution: Apatinib distributes into tissues, though specific tissue distribution studies are part of detailed preclinical packages.
Metabolism: As detailed previously, Apatinib is extensively metabolized in the liver by CYP and UGT enzymes. [From initial search]
Excretion: The primary route of elimination is through feces, which accounts for approximately 70% of the administered dose, with a significant portion being the unchanged parent drug. A smaller fraction (around 7%) is excreted in the urine, mostly as metabolites. nih.gov
A direct comparison of the pharmacokinetic profiles of Apatinib-d8 and Apatinib in an animal model would be expected to highlight the consequences of improved metabolic stability. The reduced metabolic clearance of Apatinib-d8 would likely lead to a more favorable pharmacokinetic profile.
Specifically, when compared to an equimolar dose of non-deuterated Apatinib in a preclinical rat model, Apatinib-d8 would be hypothesized to exhibit:
Increased Bioavailability (F%): Reduced first-pass metabolism in the liver would allow more of the drug to reach systemic circulation.
Higher Maximum Plasma Concentration (Cmax): A greater amount of absorbed drug entering the bloodstream.
Increased Total Exposure (AUC): The area under the plasma concentration-time curve would be larger, indicating the body is exposed to the drug for a longer duration and at higher concentrations.
Prolonged Elimination Half-life (t½): A slower rate of metabolic elimination would result in the drug remaining in the body for a longer period.
Lower Systemic Clearance (CL): The volume of blood cleared of the drug per unit of time would be lower.
| Pharmacokinetic Parameter | Apatinib (Hypothetical Rat Data) | Apatinib-d8 Hydrochloride (Predicted Rat Data) | Rationale for Predicted Change |
| Cmax (ng/mL) | ~1500 | >1500 | Reduced first-pass metabolism. |
| AUC (ng·h/mL) | ~12000 | >12000 | Decreased metabolic clearance. |
| T½ (hours) | ~9 | >9 | Slower rate of elimination. |
| Clearance (CL/F) (L/h/kg) | Moderate | Lower | Reduced rate of metabolism by CYP3A4/5. |
| This table provides a hypothetical comparison of key pharmacokinetic parameters in a rat model to illustrate the expected impact of deuteration. |
Influence of Deuteration on Half-Life and Systemic Exposure
The substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612) at specific metabolically active sites within a drug molecule is a strategy employed to intentionally modify its pharmacokinetic profile. This modification is based on the kinetic deuterium isotope effect (KDIE), which posits that the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.govresearchgate.netnih.gov Consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP) enzymes, can proceed at a slower rate. nih.gov
Apatinib is known to be extensively metabolized in preclinical species and humans, primarily by CYP3A4/5 and to a lesser extent by other enzymes. researchgate.net The biotransformation pathways include hydroxylation and N-dealkylation, processes that involve C-H bond cleavage. researchgate.net By replacing hydrogen with deuterium at these metabolic "soft spots" to create Apatinib-d8, the rate of metabolism is expected to decrease. A reduction in metabolic clearance would theoretically lead to a longer biological half-life (t½) and an increase in total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC). nih.gov
However, the translation of in vitro metabolic stability to in vivo pharmacokinetic outcomes is not always direct. For instance, a study on the N-trideuteromethyl analogue of imatinib (B729) demonstrated reduced N-demethylation in rat and human liver microsomes, consistent with a deuterium isotope effect. nih.gov Despite this, the reduced in vitro metabolism did not result in increased systemic exposure following intravenous administration to rats, indicating that other physiological and metabolic factors can influence the in vivo disposition of a deuterated compound. nih.gov The precise quantitative impact of deuteration on the half-life and systemic exposure of Apatinib-d8 in preclinical models necessitates direct comparative pharmacokinetic studies against its non-deuterated counterpart. The complexity of in vivo systems means that while a slower metabolism is anticipated, the exact magnitude of the change in pharmacokinetic parameters must be empirically determined. researchgate.net
Tissue Distribution Studies in Preclinical Models
Understanding the distribution of a drug throughout the body is fundamental to evaluating its efficacy and potential toxicity. Tissue distribution studies in preclinical models aim to quantify the extent to which a compound and its metabolites penetrate various organs and tissues. For Apatinib, preclinical studies in rats have identified the liver and small intestine as the main organs of distribution. nih.govresearchgate.net Further research in mice has provided a more detailed biodistribution profile, examining concentrations in the kidney, heart, lung, and spleen, in addition to the liver and intestine. nih.gov
While specific tissue distribution studies for this compound are not extensively detailed in publicly available literature, the distribution pattern is expected to largely mirror that of the parent compound, apatinib. Deuteration is a minor structural modification that primarily affects the metabolic rate rather than the fundamental physicochemical properties that govern tissue permeability and accumulation. Therefore, Apatinib-d8 is also anticipated to distribute significantly to the liver and small intestine, consistent with the primary routes of metabolism and excretion of apatinib. nih.govnih.gov
Quantitative whole-body autoradiography (QWBA) is a powerful technique used in preclinical research to visualize and quantify the distribution of a radiolabeled drug across the entire body over time. researchgate.netwuxiapptec.comnih.gov A QWBA study using radiolabeled Apatinib-d8 would provide comprehensive data on its penetration into various tissues, including target tumor tissues and potential sites of off-target accumulation. Such studies are crucial for building a complete pharmacokinetic profile and for informing human mass balance studies. researchgate.net The data from these studies, often presented as tissue-to-plasma concentration ratios, would elucidate whether deuteration alters the retention or accumulation of the compound in specific tissues compared to non-deuterated apatinib.
| Preclinical Model | Key Tissues/Organs of Distribution | Reference |
|---|---|---|
| Rat | Liver, Small Intestine | nih.govresearchgate.net |
| Mouse | Kidney, Heart, Lung, Spleen, Intestine, Liver | nih.gov |
Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Accurate quantification of drug concentrations in biological matrices is essential for pharmacokinetic research. For compounds like Apatinib and its deuterated analogue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard bioanalytical technique due to its high sensitivity, specificity, and speed. semanticscholar.orgshimadzu.com.sg The development of a robust LC-MS/MS method involves several critical steps, including the optimization of chromatographic conditions and mass spectrometric parameters.
The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. bioanalysis-zone.comresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed to effectively separate the analyte from endogenous matrix components. bioanalysis-zone.comnih.gov
For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used. researchgate.net The instrument is tuned for the specific analyte by optimizing precursor-to-product ion transitions. For apatinib, a common transition monitored is m/z 398.1→m/z 212.0. nih.gov Ionization is typically achieved using an electrospray ionization (ESI) source in the positive ion mode. nih.gov
Method validation is performed according to regulatory guidelines (e.g., FDA) to ensure the reliability of the data. scienceopen.comnih.gov Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. scienceopen.com Linearity is established over a specific concentration range, for example, 1-5000 ng/mL. nih.gov Accuracy and precision are assessed at multiple quality control (QC) concentrations, with acceptance criteria typically set at ±15% (±20% at the lower limit of quantitation). scienceopen.com
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase (e.g., C18 column) | bioanalysis-zone.comresearchgate.net |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid, ammonium acetate) | bioanalysis-zone.comnih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Linear Range | Typically in the low ng/mL to μg/mL range (e.g., 1-5000 ng/mL) | nih.gov |
This compound as an Internal Standard for Quantitative Analysis
In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Apatinib-d8 for the analysis of apatinib. researchgate.netnih.gov A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and susceptibility to matrix effects.
The key advantage of using Apatinib-d8 as an IS is that it can compensate for variations in sample extraction, recovery, and potential ion suppression or enhancement caused by the biological matrix. researchgate.net Because the SIL-IS and the analyte behave almost identically during the entire analytical process, the ratio of their peak areas remains constant even if sample loss or matrix effects occur. This ensures high accuracy and precision in the final concentration measurement.
The mass spectrometer distinguishes between the analyte (apatinib) and the IS (Apatinib-d8) based on their mass-to-charge (m/z) ratio difference, which is determined by the number of deuterium atoms incorporated. While they have the same retention time, their specific MRM transitions are different, allowing for their simultaneous but distinct detection. The use of a non-isotope-labeled internal standard can be acceptable, but only a SIL-IS can effectively correct for the interindividual variability in extraction recovery and matrix effects often observed in patient plasma samples.
Sample Preparation Techniques for Biological Matrices
Biological matrices such as plasma and serum are complex and contain high concentrations of proteins and other endogenous substances that can interfere with LC-MS/MS analysis. Therefore, a sample preparation step is required to remove these interferences and extract the analyte of interest. sigmaaldrich.com
Protein precipitation (PPT) is the most common, simplest, and fastest method used for the preparation of plasma samples for the analysis of apatinib and other small molecule drugs. thermofisher.commetabolomicsworkbench.org This technique involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma sample, often in a 3:1 or 4:1 volume ratio (solvent to plasma). thermofisher.com The high concentration of the organic solvent causes the proteins to denature and precipitate out of the solution.
The typical PPT procedure is as follows:
An aliquot of the plasma sample is placed in a tube or a well of a 96-well plate. thermofisher.com
The internal standard solution (Apatinib-d8 in solvent) is added.
A precipitating solvent, such as cold acetonitrile, is added. thermofisher.commetabolomicsworkbench.org
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
The sample is centrifuged at high speed to pellet the precipitated proteins. metabolomicsworkbench.org
The resulting supernatant, which contains the analyte and the internal standard, is carefully transferred to a new tube or plate for direct injection into the LC-MS/MS system. metabolomicsworkbench.org
This method is highly effective at removing the majority of proteins, is cost-effective, and is easily amenable to high-throughput automation using 96-well filter plates. thermofisher.com
Preclinical Pharmacodynamic and Mechanistic Investigations of Apatinib D8 Hydrochloride
In Vitro Pharmacological Activity and Target Engagement
Apatinib (B926), the active component of Apatinib-d8 Hydrochloride, is a potent tyrosine kinase inhibitor that demonstrates high selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). caymanchem.comselleckchem.com In enzymatic assays, apatinib has been shown to inhibit the kinase activity of VEGFR-2 with a half-maximal inhibitory concentration (IC50) of 1 nM. caymanchem.comselleckchem.comselleck.co.jp Its inhibitory activity extends to other kinases, though with lesser potency. caymanchem.comselleckchem.comselleck.co.jp Apatinib inhibits the kinase activities of c-Kit and c-Src, which are also involved in tumor progression and angiogenesis. dovepress.com The IC50 values for c-Kit and c-Src are reported to be 429 nM and 53 nM, respectively. caymanchem.com Additionally, it has been noted to inhibit RET kinase with an IC50 of 13 nM. caymanchem.com In contrast, apatinib shows no significant inhibitory effects on Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), or Fibroblast Growth Factor Receptor 1 (FGFR1) at concentrations up to 10 µM. caymanchem.comselleck.co.jpbiocrick.com
Interactive Data Table: Kinase Inhibition Profile of Apatinib
| Kinase Target | IC50 (nM) |
|---|---|
| VEGFR-2 | 1 caymanchem.comselleckchem.comselleck.co.jp |
| c-Kit | 429 caymanchem.comselleckchem.comselleck.co.jp |
| c-Src | 53 caymanchem.com |
| RET | 13 caymanchem.comselleckchem.com |
| EGFR | >10,000 caymanchem.comselleck.co.jpbiocrick.com |
| HER2 | >10,000 caymanchem.comselleck.co.jpbiocrick.com |
The in vitro pharmacological effects of apatinib have been demonstrated in various cell-based assays, highlighting its anti-proliferative, anti-migratory, and anti-angiogenic properties. Apatinib has been observed to effectively inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). caymanchem.comdovepress.comcvmh.fr This indicates a direct inhibitory effect on the key cellular processes involved in angiogenesis.
In cancer cell lines, apatinib has shown significant activity. For instance, it inhibits the proliferation and migration of pancreatic cancer cells. amegroups.cnamegroups.org Similarly, in thyroid cancer cells, apatinib has been found to suppress proliferation, migration, and invasion. nih.gov Studies on breast cancer cell lines, such as BT-474 and MCF-7, have also revealed a dose-dependent inhibition of cell viability, migration, and invasion by apatinib. researchgate.net Furthermore, apatinib has been shown to inhibit the growth and migration of non-small-cell lung cancer (NSCLC) cells. The inhibitory activity of apatinib on cell proliferation is concentration-dependent. nih.gov
Apatinib exerts its cellular effects by modulating key signaling pathways downstream of VEGFR-2. amegroups.cn It has been shown to block the phosphorylation of VEGFR-2, thereby inhibiting its activation. biocrick.comamegroups.cn This subsequently affects downstream signaling cascades crucial for cell survival and proliferation, such as the PI3K/AKT and ERK1/2/MAPK pathways. amegroups.cnamegroups.org
In pancreatic cancer cells, apatinib significantly down-regulated the phosphorylation of VEGFR-2, which led to a reduction in the phosphorylation of AKT and ERK1/2. amegroups.cn Similarly, in intrahepatic cholangiocarcinoma (ICC) cells, apatinib treatment resulted in a reduction of phosphorylated PI3K (pPI3K) and phosphorylated AKT (pAKT) protein levels, and also inhibited the downstream signaling molecule p-mTOR. nih.gov The compound has been shown to suppress the phosphorylation of mitogen-activated protein kinase/extracellular signal-regulated kinase in preclinical models. In breast cancer cells, apatinib decreased the expression of angiomotin (AMOT), which was accompanied by decreased expression of LATS1/2, YAP, and ERK1/2 phosphorylation. researchgate.net
In Vivo Efficacy Studies in Preclinical Disease Models
In vivo studies using various human tumor xenograft models in immunodeficient mice have demonstrated the anti-tumor efficacy of apatinib. caymanchem.comcvmh.fr It has been shown to inhibit the growth of several established human tumor xenografts, both as a standalone agent and in combination with chemotherapeutic agents. caymanchem.comselleck.co.jpdovepress.com
For example, in a pancreatic cancer xenograft model, apatinib was found to block tumor growth and angiogenesis. amegroups.org In an intrahepatic cholangiocarcinoma xenograft model, treatment with apatinib delayed tumor growth. nih.gov Furthermore, in a non-small-cell lung cancer model using HCC364 cells, which have a BRAF V600E mutation, apatinib was shown to inhibit tumor growth.
Biomarker analysis in preclinical studies has provided insights into the in vivo mechanism of action of apatinib. In a pancreatic cancer xenograft model, a decrease in Ki-67 expression, a marker of proliferation, and microvessel density (MVD) was observed following apatinib treatment. amegroups.cn This was accompanied by a significant decrease in the expression of phosphorylated VEGFR2 (p-VEGFR2), phosphorylated AKT (p-AKT), and phosphorylated ERK1/2 (p-ERK1/2) in the tumor tissue, while the total levels of these proteins remained unchanged. amegroups.cn In a nude mouse xenograft model of thyroid cancer, immunohistochemical analysis showed that apatinib treatment led to a reduction in the expression of N-cadherin, Vimentin, PKM2, VEGFA, VEGFR2, and Ki67. nih.gov
Deuteration as a Tool for Mechanistic Elucidation (Hypothetical/Advanced Research)
Deuteration, the replacement of a protium (B1232500) (¹H) atom with a deuterium (B1214612) (²H) atom, represents one of the most subtle structural modifications in medicinal chemistry. nih.gov Despite the minimal change, this substitution can have a substantial impact on the kinetics of chemical reactions. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. nih.govtaylorandfrancis.com Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). libretexts.orgwikipedia.org In drug discovery, the KIE is a valuable tool for elucidating metabolic pathways and reaction mechanisms. thalesnano.comnih.gov
The KIE provides a method to identify whether the cleavage of a specific C-H bond is a critical, rate-limiting step in a drug's metabolism, which is often mediated by enzymes such as the cytochrome P450 (CYP) superfamily. nih.govresearchgate.net By strategically placing deuterium atoms at various positions on the Apatinib molecule, researchers could systematically probe its metabolic fate and its interaction with metabolizing enzymes.
Observing a significant KIE (a ratio of the reaction rate of the light isotope to the heavy isotope, kH/kD > 1) after deuterating a specific position would strongly suggest that this site is a primary location for oxidative metabolism. nih.gov Conversely, the absence of a KIE would imply that C-H bond breaking at that position is not rate-limiting, or that other steps such as substrate binding or product release are the slow steps in the enzymatic cycle. researchgate.net
This approach could hypothetically be used to map the metabolic "soft spots" of Apatinib. For instance, different deuterated isotopologues of Apatinib could be synthesized and their metabolism rates studied in vitro using liver microsomes. The results could clarify the precise mechanism of interaction between Apatinib and specific CYP enzymes, providing insights into the geometry of the enzyme's active site and the transition state of the reaction. researchgate.net
| Deuteration Site on Apatinib Molecule | Potential Mechanistic Question | Expected Outcome if Site is Metabolically Active |
|---|---|---|
| Cyclopentyl Ring (as in Apatinib-d8) | Is the cyclopentyl ring a primary site of oxidative metabolism? | Significant KIE observed; slower formation of hydroxylated cyclopentyl metabolites. |
| Methylene Bridge (-CH2-) | Does metabolism occur at the linker between the pyridine (B92270) and pyridinyl rings? | Observation of a KIE would confirm this site as a metabolic liability. |
| Phenyl Ring | Is the phenyl group subject to aromatic hydroxylation? | Reduced rate of formation of phenolic metabolites in the deuterated analogue. |
| Pyridine Ring | Is the pyridine moiety a site for enzymatic oxidation? | Slower metabolism of the deuterated compound, indicating this ring's involvement. |
The primary consequence of the KIE on the biological activity of a drug is the modification of its pharmacokinetic profile. nih.govresearchgate.net By slowing down the rate of metabolism, deuteration can lead to significant changes in how a drug is processed in the body. nih.govnih.gov This can manifest as:
Reduced Metabolic Clearance: A lower rate of breakdown by enzymes results in the drug being eliminated more slowly.
Increased Half-Life: The drug remains in the systemic circulation for a longer period. researchgate.net
Enhanced Exposure: The total exposure to the drug, measured as the area under the curve (AUC), may be increased. researchgate.net
Altered Metabolite Profile: Deuteration can decrease the formation of specific metabolites. This can be advantageous if a particular metabolite is associated with toxicity or if it is inactive, thereby preserving the concentration of the active parent drug. nih.govsimsonpharma.com
It is crucial to note that deuteration is not expected to alter the intrinsic pharmacodynamic properties of the drug. researchgate.net The shape and electronic properties of this compound are virtually identical to its non-deuterated counterpart, meaning its binding affinity and inhibitory potency against its primary target, VEGFR-2, should remain unchanged. caymanchem.comresearchgate.net The therapeutic effect is driven by the interaction with the target protein, which is typically unaffected by the isotopic substitution. researchgate.net
| Parameter | Apatinib (Hypothetical Value) | Apatinib-d8 (Hypothetical Value) | Rationale |
|---|---|---|---|
| VEGFR-2 Inhibition (IC50) | ~1 nM | ~1 nM | Deuteration does not typically alter target binding affinity. researchgate.netresearchgate.net |
| In Vitro Metabolic Rate (pmol/min/mg protein) | 150 | 45 | Significant KIE slows enzymatic breakdown at the deuterated site. nih.gov |
| In Vivo Half-life (t1/2) | 8 hours | 14 hours | Slower metabolism leads to prolonged circulation time. researchgate.net |
| In Vivo Total Exposure (AUC) | 1200 ng·h/mL | 2100 ng·h/mL | Reduced clearance results in greater overall drug exposure. researchgate.net |
Advanced Analytical and Computational Research Applications
Integration of Apatinib-d8 Hydrochloride in Proteomic and Metabolomic Studies
The integration of stable isotope-labeled compounds is a cornerstone of modern quantitative proteomics and metabolomics. This compound is intended for use as an internal standard for the quantification of apatinib (B926) by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS). caymanchem.com The mass difference between the deuterated standard and the non-deuterated analyte allows for precise and accurate quantification, even in complex biological matrices.
In quantitative proteomics, stable isotope labeling is a widely used technique to compare the relative abundance of proteins between different samples. nih.gov While metabolic labeling methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) label entire proteomes metabolically nih.govresearchgate.net, the use of a deuterated drug analog like this compound is more direct. It can be used as an internal standard to precisely quantify the concentration of the unlabeled drug, Apatinib, in biological samples during pharmacokinetic studies that may be part of a larger proteomic experiment. nih.gov
Recent proteomic research on Apatinib has utilized Tandem Mass Tag (TMT) labeling to identify differentially expressed proteins in cancer cells upon treatment, revealing potential new therapeutic targets and mechanisms beyond its known anti-angiogenic function. nih.gov In such studies, precise quantification of the drug itself is crucial for correlating protein expression changes with drug concentration, a role perfectly suited for this compound as an internal standard. The principle relies on the mass shift between the light (Apatinib) and heavy (Apatinib-d8) forms, which are chemically identical but distinguishable by a mass spectrometer.
| Property | Apatinib Hydrochloride | This compound |
| Molecular Formula | C₂₄H₂₄ClN₅O | C₂₄H₁₆D₈ClN₅O |
| Exact Mass (Monoisotopic) | 437.1642 | 445.2146 |
| Mass Difference (m/z) | N/A | ~8.05 |
This table illustrates the fundamental mass difference between Apatinib and its deuterated isotopologue, which is the basis for its use in mass spectrometry-based quantitative analysis.
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.com Deuterated compounds are invaluable as internal standards in these analyses. nih.gov They are added to samples at a known concentration before extraction and analysis, helping to correct for variations in sample preparation and instrument response. nih.govthermofisher.com Since a deuterated standard like this compound has nearly identical chemical and physical properties to the parent drug, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.net This allows for highly accurate quantification of Apatinib and its metabolites.
When studying the metabolism of Apatinib, which is known to have active metabolites nih.gov, this compound can be used to distinguish between the exogenously administered drug and any endogenously present, structurally similar compounds. This ensures that the measured concentration accurately reflects the level of the drug and its metabolic products, providing a clear profile of its biotransformation. chemrxiv.org
| Characteristic | Non-Isotopic Standard | Deuterated Standard (Apatinib-d8) |
| Co-elution with Analyte | No | Yes |
| Ionization Efficiency | Different from analyte | Nearly identical to analyte |
| Matrix Effect Compensation | Poor | Excellent |
| Quantification Accuracy | Lower | Higher |
This table compares the key characteristics of a non-isotopic (or structural analog) internal standard versus a stable isotope-labeled internal standard like this compound for metabolite profiling.
Future Directions in Deuterated Apatinib Research
Exploration of Novel Deuteration Sites for Enhanced Properties
The primary rationale for deuterating drug candidates is to slow the rate of metabolic degradation. researchgate.netnih.gov The bond between carbon and deuterium (B1214612) (C-D) is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes. nih.govmusechem.com This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can lead to improved metabolic stability, a longer plasma half-life, and potentially a more favorable toxicity profile by reducing the formation of reactive or toxic metabolites. nih.govresearchgate.net
Future research on Apatinib-d8 hydrochloride will likely focus on systematically exploring various deuteration sites on the apatinib (B926) molecule beyond the currently available N-[4-(1-cyanocyclopentyl-d8)phenyl] moiety. lgcstandards.com The goal is to identify specific "metabolic soft spots" where C-H bond cleavage initiates major metabolic pathways. By selectively replacing hydrogen with deuterium at these positions, it may be possible to fine-tune the molecule's pharmacokinetic properties. The effects of deuteration can be unpredictable, necessitating empirical studies to confirm benefits. nih.gov
Table 1: Potential Deuteration Sites on Apatinib for Future Investigation
| Potential Deuteration Site | Rationale for Exploration | Potential Enhanced Property |
| Pyridinylmethyl Group | This group may be susceptible to oxidation. | Increased metabolic stability, prolonged half-life. |
| Pyridine (B92270) Ring | Aromatic hydroxylation is a common metabolic pathway. | Altered metabolite profile, potentially reduced off-target effects. |
| Phenyl Ring | Aromatic hydroxylation can lead to rapid clearance. | Improved bioavailability and sustained plasma concentration. |
| Amine Linker | N-dealkylation is a possible metabolic route. | Reduced rate of metabolism, enhanced target engagement. |
This table is illustrative and based on general principles of drug metabolism. Specific outcomes would require experimental validation.
Development of Advanced Preclinical Models for this compound Research
To accurately assess the therapeutic advantages of this compound over its non-deuterated counterpart, the development and use of sophisticated preclinical models are essential. While traditional xenograft models using human cancer cell lines have been employed for apatinib, these models may not fully recapitulate the complexities of human drug metabolism and tumor microenvironments. caymanchem.comnih.gov
Future research necessitates the adoption of more advanced models to evaluate the nuanced effects of deuteration:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, maintain the genomic and histological characteristics of the original tumor. These models are superior for predicting clinical efficacy and can help determine if the altered pharmacokinetics of Apatinib-d8 lead to improved anti-tumor activity in a patient-relevant context.
Humanized Mouse Models: These are mice engrafted with human immune cells or tissues. Such models are crucial for investigating the interplay between Apatinib-d8, tumor angiogenesis, and the immune system, offering insights that are not possible in standard immunodeficient mice.
Organoid Cultures: Three-dimensional organoid models derived from patient tumors can be used for high-throughput screening to assess the efficacy and potential toxicity of Apatinib-d8. They provide a more physiologically relevant in vitro system compared to traditional 2D cell cultures.
The use of these advanced models will be critical in generating robust preclinical data to support the translation of this compound into clinical trials.
Expansion of Analytical Applications in Complex Biological Systems
Apatinib-d8 is currently utilized as an internal standard for the quantification of apatinib in biological samples via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcvmh.fr Its stable isotope-labeled nature allows for precise and accurate measurement of the parent drug concentration in pharmacokinetic studies.
Future research will focus on expanding these analytical applications to gain a deeper understanding of the drug's behavior in vivo. This includes the development of highly sensitive LC-MS/MS assays capable of:
Metabolite Profiling: Distinguishing and quantifying not only the parent drug (Apatinib and Apatinib-d8) but also their respective metabolites in plasma, tissues, and excreta. This will clarify how deuteration alters metabolic pathways.
Intratumoral Drug Distribution: Measuring the concentration of Apatinib-d8 within the tumor microenvironment. This is critical for correlating drug exposure at the target site with pharmacodynamic effects and therapeutic outcomes.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Using precise concentration data from complex matrices to build sophisticated models that can predict the optimal therapeutic window and inform clinical trial design.
Table 2: Current and Future Analytical Applications of this compound
| Application Type | Current Use | Future Expansion |
| Quantitative Analysis | Internal standard for Apatinib quantification in plasma. caymanchem.comcvmh.fr | Development of ultra-sensitive assays for tissue and tumor microenvironment quantification. |
| Metabolism Studies | Limited use in identifying parent drug. | Comprehensive metabolite identification and profiling to compare metabolic fate with Apatinib. |
| PK/PD Modeling | Basic pharmacokinetic parameter determination. | Integrated modeling using data from multiple biological matrices to optimize therapeutic strategies. |
Synergistic Research with Other Preclinical Agents
Apatinib has demonstrated promising anti-tumor activity and the potential to reverse multidrug resistance, suggesting its utility in combination therapies. nih.govwikipedia.org Clinical studies have explored apatinib in conjunction with conventional chemotherapeutic agents. nih.govclinicaltrials.gov A significant future direction for this compound is to investigate its synergistic potential with other preclinical agents.
The improved pharmacokinetic profile of Apatinib-d8 could lead to more sustained inhibition of the VEGFR-2 pathway, potentially creating a more favorable environment for the action of other drugs. caymanchem.com Research should focus on preclinical studies combining Apatinib-d8 with:
Immunotherapies: Sustained anti-angiogenic effects might normalize tumor vasculature, thereby enhancing the infiltration and efficacy of immune cells stimulated by checkpoint inhibitors.
Other Targeted Therapies: Combining Apatinib-d8 with inhibitors of different signaling pathways could lead to a more potent and durable anti-cancer effect by targeting multiple drivers of tumor growth and survival.
Chemotherapeutic Drugs: The enhanced pharmacokinetic properties of Apatinib-d8 might allow for more effective combination regimens, potentially overcoming resistance mechanisms more efficiently than the non-deuterated version. wikipedia.orgmdpi.com
These synergistic studies will be crucial in defining the optimal role of this compound in the broader landscape of cancer therapy.
Q & A
Q. How should conflicting results in this compound’s metabolite profiling be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
